4-(Allyloxy)-3-bromobenzoic acid
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Overview
Description
4-(Allyloxy)-3-bromobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a bromine atom and an allyloxy group attached to a benzene ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-3-bromobenzoic acid can be achieved through several methods. One common approach involves the bromination of 4-hydroxybenzoic acid followed by the introduction of an allyloxy group. The reaction typically proceeds as follows:
Bromination: 4-Hydroxybenzoic acid is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce a bromine atom at the meta position relative to the hydroxyl group.
Allylation: The brominated intermediate is then reacted with allyl bromide in the presence of a base, such as potassium carbonate, to form the allyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-3-bromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include 4-(Allyloxy)-3-aminobenzoic acid or 4-(Allyloxy)-3-thiobenzoic acid.
Oxidation: Products include 4-(Allyloxy)-3-bromo-2-formylbenzoic acid.
Reduction: Products include 4-(Allyloxy)-3-bromobenzyl alcohol.
Scientific Research Applications
4-(Allyloxy)-3-bromobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-3-bromobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The allyloxy group can undergo metabolic transformations, while the bromine atom may facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Allyloxy)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-(Allyloxy)-3-fluorobenzoic acid: Similar structure but with a fluorine atom instead of bromine.
4-(Allyloxy)-3-iodobenzoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(Allyloxy)-3-bromobenzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
3-bromo-4-prop-2-enoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6H,1,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAFFARJBVTYGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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